molecular formula C11H11BrN2 B1380213 4-(4-Bromophenyl)-1-ethylpyrazole CAS No. 1351385-49-3

4-(4-Bromophenyl)-1-ethylpyrazole

Cat. No. B1380213
CAS RN: 1351385-49-3
M. Wt: 251.12 g/mol
InChI Key: OYVXRZFNWKKKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-1-ethylpyrazole is an organic compound of the pyrazole class. It is a white solid with a melting point of 184-186 °C. It is a versatile organic molecule that has found a variety of uses in scientific research, including as a fluorescent dye, a fluorescent probe, a drug-targeting agent, and a drug-delivery agent.

Scientific Research Applications

Alzheimer’s Disease Research

4-(4-Bromophenyl)-1-ethylpyrazole: derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). These derivatives, particularly AB11 and AB14 , showed promising activity against acetylcholinesterase (AChE) with low IC50 values, indicating potent inhibitory effects. Additionally, they acted as antioxidants and displayed selective inhibition against monoamine oxidase-B (MAO-B), which is significant in AD research .

Antimicrobial and Antiproliferative Agents

The compound has been studied for its potential as an antimicrobial and antiproliferative agent. Derivatives of 4-(4-Bromophenyl)-1-ethylpyrazole have shown promising results against bacterial and fungal species, as well as anticancer activity against human breast adenocarcinoma cancer cell lines (MCF7). This suggests its applicability in developing new treatments for microbial infections and cancer .

Organic Synthesis

In the field of organic synthesis, 4-(4-Bromophenyl)-1-ethylpyrazole is utilized in the synthesis of mixed bisamide derivatives and monoamide products. Its role as an intermediate in the synthesis of complex organic compounds is crucial for the development of various pharmaceuticals and other organic materials .

Organic Light-Emitting Diode (OLED) Development

This compound plays a significant role as an intermediate in the development of organic light-emitting diodes (OLEDs). Its properties make it suitable for use in the synthesis of materials that are essential for the production of OLEDs, which are used in a variety of display and lighting technologies .

properties

IUPAC Name

4-(4-bromophenyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXRZFNWKKKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-ethylpyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.